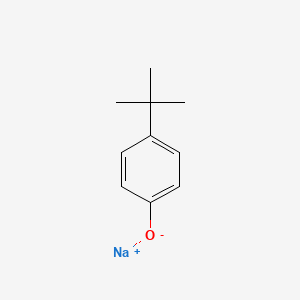

P-tert-Butylphenol sodium salt

Übersicht

Beschreibung

P-tert-Butylphenol sodium salt is a useful research compound. Its molecular formula is C10H13NaO and its molecular weight is 172.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

-

Polymer Production

- Epoxy Resins : P-tert-butylphenol sodium salt is used as a curing agent in epoxy resin formulations, improving thermal stability and mechanical properties .

- Phenolic Resins : It serves as an intermediate in the production of phenolic resins, which are widely utilized in adhesives and coatings due to their durability and heat resistance .

-

Lubricants and Additives

- Antioxidant Properties : The compound exhibits excellent antioxidant properties when added to lubricating oils, enhancing their performance under high temperatures and reducing degradation .

- Cutting Fluids : It is incorporated into cutting oils as an additive to improve lubrication and reduce wear during machining processes .

- Food Industry

- Pharmaceutical Applications

Research Applications

This compound has been the subject of various studies focusing on its biological effects and potential health impacts:

- Endocrine Disruption Studies : Research indicates that related compounds may act as endocrine disruptors, affecting hormonal balance in biological systems .

- Toxicology Assessments : Studies have evaluated the toxicity of p-tert-butylphenol derivatives in animal models, assessing their safety profiles for industrial applications .

Table 1: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Production | Epoxy and Phenolic Resins | Enhanced thermal stability |

| Lubricants | Cutting Fluids | Reduced wear, improved lubrication |

| Food Industry | Preservative | Prolongs shelf life |

| Pharmaceuticals | Drug Formulations | Compatibility with active ingredients |

Table 2: Toxicological Data

| Study Type | Findings | Reference |

|---|---|---|

| Endocrine Disruption | Potential disruptor effects observed | |

| Animal Toxicity | Varying effects on body weight | |

| Mutagenicity Testing | Generally non-mutagenic |

Case Studies

-

Case Study on Epoxy Resins :

A study demonstrated that incorporating this compound into epoxy formulations significantly improved the thermal stability and mechanical strength of the resulting materials. This enhancement was attributed to the compound's ability to act as a chain stopper during polymerization, controlling molecular weight effectively. -

Lubricant Performance Evaluation :

In a comparative analysis of various antioxidant additives in automotive lubricants, this compound showed superior performance in reducing oxidation rates at elevated temperatures compared to traditional additives.

Eigenschaften

CAS-Nummer |

5787-50-8 |

|---|---|

Molekularformel |

C10H13NaO |

Molekulargewicht |

172.2 g/mol |

IUPAC-Name |

sodium;4-tert-butylphenolate |

InChI |

InChI=1S/C10H14O.Na/c1-10(2,3)8-4-6-9(11)7-5-8;/h4-7,11H,1-3H3;/q;+1/p-1 |

InChI-Schlüssel |

QDJPHAPWEUQBKS-UHFFFAOYSA-M |

SMILES |

CC(C)(C)C1=CC=C(C=C1)[O-].[Na+] |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)[O-].[Na+] |

Key on ui other cas no. |

5787-50-8 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.